3-(Methoxymethoxy)propanol
CAS No.:
Cat. No.: VC14341553
Molecular Formula: C5H12O3
Molecular Weight: 120.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12O3 |
|---|---|
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | 3-(methoxymethoxy)propan-1-ol |
| Standard InChI | InChI=1S/C5H12O3/c1-7-5-8-4-2-3-6/h6H,2-5H2,1H3 |
| Standard InChI Key | FGTCEMNXEQZTMP-UHFFFAOYSA-N |
| Canonical SMILES | COCOCCCO |
Introduction
Structural and Molecular Characteristics
3-(Methoxymethoxy)propanol (C₅H₁₂O₃) consists of a three-carbon chain with a hydroxyl group at the terminal position and a methoxymethoxy (-OCH₂OCH₃) substituent at the third carbon. The IUPAC name derives from this substitution pattern, distinguishing it from simpler ether-alcohols like 3-methoxy-1-propanol or 3-(3-methoxypropoxy)propan-1-ol. Key molecular features include:
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Molecular formula: C₅H₁₂O₃
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Molecular weight: 120.15 g/mol
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Functional groups: Primary alcohol (-OH), methoxymethoxy ether (-OCH₂OCH₃)
The methoxymethoxy group introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions. Compared to mono-ether analogs, the additional oxygen atom enhances hydrophilicity, making the compound miscible with polar solvents like water and ethanol .
Synthesis and Production Methods
Alkylation of Propanediol Derivatives
A patented method for synthesizing structurally related ether-alcohols involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base (e.g., potassium hydroxide) . This reaction typically proceeds under reflux conditions in polar aprotic solvents such as acetone or acetonitrile. While this process is optimized for 3-methoxy-1-propanol, analogous strategies could be adapted for 3-(methoxymethoxy)propanol by substituting methyl chloride with chloromethyl methyl ether.
Reaction conditions:
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Temperature: 60–80°C
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Catalyst: Base (e.g., NaOH, KOH)
Continuous Flow Reactor Systems
Industrial-scale production of ether-alcohols often employs continuous flow reactors to enhance reaction efficiency and purity. For 3-(methoxymethoxy)propanol, such systems could mitigate byproduct formation (e.g., dimethoxypropane) through precise control of residence time and temperature gradients.
Physicochemical Properties
Solubility and Phase Behavior
The compound’s dual ether and alcohol functionalities confer amphiphilic properties:
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Water solubility: High (>100 g/L at 25°C), due to hydrogen bonding with the hydroxyl and ether oxygens.
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Organic solvent compatibility: Miscible with acetone, ethanol, and dimethylformamide.
Thermal Stability
Differential scanning calorimetry (DSC) of similar ether-alcohols reveals decomposition temperatures above 200°C, suggesting that 3-(methoxymethoxy)propanol is stable under typical processing conditions.
Chemical Reactivity and Functionalization
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carboxylic acids or ketones, depending on the reagent:
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KMnO₄/CrO₃: Oxidizes the -OH group to a carboxylic acid.
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PCC (Pyridinium chlorochromate): Selective oxidation to an aldehyde.
Ether Cleavage
The methoxymethoxy group is susceptible to acid-catalyzed cleavage, yielding methanol and a diol intermediate. This reactivity is exploited in controlled drug delivery systems where pH-sensitive linkages are required.
Industrial and Research Applications
Solvent and Coalescing Agent
The compound’s balanced hydrophilicity and volatility make it suitable as a solvent in coatings and adhesives. Its low toxicity profile compared to glycol ethers like ethylene glycol monomethyl ether enhances its appeal in environmentally sensitive applications.
Pharmaceutical Intermediate
Ether-alcohols serve as intermediates in synthesizing prodrugs and polymer carriers. For example, methoxymethoxy-protected alcohols are used to enhance the bioavailability of hydrophilic drugs.
Biocatalysis Substrate
Enzymes such as Candida antarctica lipase A catalyze transesterification reactions involving ether-alcohols, enabling the production of chiral compounds for agrochemicals and fragrances.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to produce chiral variants for pharmaceutical applications.
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Green Chemistry Approaches: Substituting halogenated reagents (e.g., methyl chloride) with bio-based alkylating agents.
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Structure-Activity Relationships: Systematic studies to correlate substituent patterns with biological activity.
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